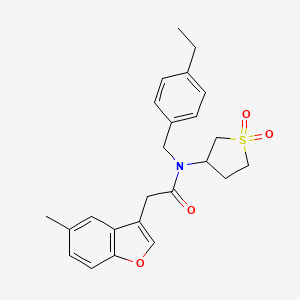![molecular formula C18H19ClN6O4S3 B11419380 7-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11419380.png)
7-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including pyrazole, thiadiazole, and azabicyclo[420]oct-2-ene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of a suitable precursor with hydrazine and a chlorinated compound to form the pyrazole ring.
Introduction of the thiadiazole moiety: This is achieved by reacting the intermediate with a thiadiazole precursor under controlled conditions.
Formation of the azabicyclo[4.2.0]oct-2-ene ring: This step involves cyclization reactions that require specific catalysts and conditions to ensure the correct formation of the bicyclic structure.
Final coupling and functionalization: The final step involves coupling the intermediate compounds and introducing the carboxylic acid group under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound 7-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole and pyrazole rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicine, the compound has potential applications as a drug candidate due to its complex structure and potential biological activity. It can be used in the development of new therapeutics for various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 7-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the heterocyclic structure and have similar applications in medicinal chemistry.
Pyrazole derivatives: These compounds share the pyrazole ring and are used in various chemical and biological applications.
Thiadiazole derivatives: These compounds share the thiadiazole ring and have applications in materials science and medicinal chemistry.
Uniqueness
The uniqueness of 7-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C18H19ClN6O4S3 |
|---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
7-[[3-(4-chloropyrazol-1-yl)-2-methylpropanoyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19ClN6O4S3/c1-8(4-24-5-11(19)3-20-24)14(26)21-12-15(27)25-13(17(28)29)10(6-30-16(12)25)7-31-18-23-22-9(2)32-18/h3,5,8,12,16H,4,6-7H2,1-2H3,(H,21,26)(H,28,29) |
InChI Key |
PCITUFYFGPAUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)CN4C=C(C=N4)Cl)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-(methylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11419310.png)
![7-(2,3-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11419320.png)
![Methyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11419326.png)
![5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B11419330.png)
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B11419334.png)
![5-amino-1-(4-chloro-3-(trifluoromethyl)phenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3(2H)-one](/img/structure/B11419335.png)
![N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11419338.png)

![N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11419349.png)
![1-(2-ethylphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11419357.png)
![1-(3-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11419359.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11419361.png)


